6-[(3-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
6-[(3-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
The synthesis of 6-[(3-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 3-methylbenzylamine with 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
6-[(3-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form new ring structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-[(3-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
6-[(3-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another closely related compound with variations in the ring fusion pattern.
Thioglycoside derivatives: These compounds have additional functional groups that confer different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
The compound 6-[(3-methylphenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class, characterized by its unique fused ring structure which imparts significant biological activity. This article explores its biological properties, including antiviral and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
- Molecular Formula : C15H15N5O
- Molecular Weight : 283.31 g/mol
- Structural Features : The compound features a triazole ring fused with a pyrimidine moiety, which is known to enhance biological interactions due to its ability to mimic nucleobases.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. Notably:
- Chikungunya Virus (CHIKV) : A study demonstrated that related triazolopyrimidine derivatives effectively inhibit CHIKV replication by targeting the viral capping enzyme nsP1. These compounds showed activity in the low micromolar range with IC50 values indicating effective inhibition of virus-induced cytotoxicity and viral yield reduction .
Compound | Target Virus | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Triazolopyrimidine Derivative | CHIKV | Low µM | Inhibition of nsP1 capping |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Various studies have reported its effectiveness against different cancer cell lines:
- Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of several cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The growth inhibition (GI50) values were found to be in the micromolar range.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Interference with Cellular Signaling Pathways : The structural similarity to nucleobases allows these compounds to interfere with cellular signaling pathways crucial for cell division and viral replication.
Case Studies
Several case studies highlight the biological efficacy of triazolopyrimidine derivatives:
- Study on Antiviral Efficacy : A series of synthesized triazolopyrimidines were tested against CHIKV. Results indicated that modifications at the aryl moiety significantly enhanced antiviral activity, particularly those containing methylketone groups .
- Anticancer Screening : A comprehensive screening of various triazolopyrimidine derivatives revealed that modifications in side chains could lead to improved anticancer properties against multiple cell lines .
Properties
IUPAC Name |
6-[(3-methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-13-6-5-7-14(10-13)11-22-12-19-17-16(18(22)24)20-21-23(17)15-8-3-2-4-9-15/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMXBMDADXGPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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